N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-9-6-10(2)15-13(7-9)23-17(19-15)21-14(8-11(3)20-21)18-16(22)12-4-5-12/h6-8,12H,4-5H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPBAHQWVSLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring to produce thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the thiazole sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Substituted pyrazoles and thiazoles.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: It has been studied for its anti-inflammatory, analgesic, and antitumor properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a tool in biochemical studies to understand enzyme mechanisms and pathways.
Industry: It has applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s benzo[d]thiazol substituent distinguishes it from analogs with simpler aromatic or heteroaromatic groups. Key comparisons include:
Pyrazole-Substituted Analogs ():
Compounds such as 5f–5i (e.g., N-(1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl) derivatives) share the pyrazole-carboxamide backbone but lack the benzo[d]thiazol and cyclopropane groups. These analogs exhibit lower molecular weights (297–388 g/mol) and melting points (156–174°C), likely due to reduced steric hindrance and rigidity .Cyclopropanecarboxamide Derivatives ():
The compound in , which includes a benzo[d][1,3]dioxol-5-yl group and a biphenyl-thiazol moiety, has a higher molecular weight (591.14 g/mol) due to extended aromatic systems. This suggests that the target compound’s molecular weight would fall between 400–500 g/mol, depending on substituent contributions .Thiazolylmethylcarbamate Analogs ():
These compounds (e.g., l , m ) incorporate thiazole rings but differ in functional groups (carbamates vs. carboxamides) and exhibit higher complexity with ureido and hydroperoxypropyl substituents. Their structural diversity underscores the role of the cyclopropane-carboxamide group in modulating conformational stability .
Physical Properties and Trends
A comparative analysis of melting points and molecular weights is summarized below:
Key Observations:
- The benzo[d]thiazol group in the target compound likely increases melting points compared to 5f–5i due to enhanced π-π stacking and rigidity, similar to 5j ’s coumarin-derived analog .
- Cyclopropane-carboxamide moieties (as in the target and compound) contribute to molecular weight but may reduce solubility compared to non-cyclopropane analogs .
Biological Activity
N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzo[d]thiazole moiety with a pyrazole and cyclopropanecarboxamide. Its molecular formula is , and it has a molecular weight of 284.37 g/mol. The structural characteristics contribute to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzo[d]thiazole and pyrazole intermediates, followed by their coupling under acidic or basic conditions. The use of various solvents and catalysts is essential to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole and thiazole rings have shown activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 18 | 31.25 |
| 10b | S. aureus | 20 | 62.5 |
| 10c | P. mirabilis | 15 | 62.5 |
These results indicate that modifications in the chemical structure can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses.
Table 2: Anti-inflammatory Activity Results
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 70 | 75 |
This inhibition suggests a potential therapeutic application in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in microbial growth and inflammatory pathways. The compound may act as an inhibitor by binding to active sites on these proteins, thereby altering their function.
Case Studies
Several studies have highlighted the effectiveness of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures significantly reduced bacterial load in infected animal models.
- Inflammatory Disease Models : In murine models of arthritis, compounds analogous to this compound showed reduced joint swelling and histological markers of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
